molecular formula C27H51N9O6 B12378819 PTD2

PTD2

Cat. No.: B12378819
M. Wt: 597.8 g/mol
InChI Key: HFTWJOGNIDLGNZ-ITJSPEIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Gly-Val-Nle-Arg-Ile-NH₂ is a synthetic hexapeptide featuring an acetylated N-terminus and a C-terminal amide group. Its sequence includes Glycine (Gly), Valine (Val), Norleucine (Nle), Arginine (Arg), and Isoleucine (Ile). Nle, a non-natural amino acid, replaces methionine to enhance oxidation resistance and modulate hydrophobicity .

Properties

Molecular Formula

C27H51N9O6

Molecular Weight

597.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide

InChI

InChI=1S/C27H51N9O6/c1-7-9-11-18(34-26(42)21(15(3)4)35-20(38)14-32-17(6)37)24(40)33-19(12-10-13-31-27(29)30)25(41)36-22(23(28)39)16(5)8-2/h15-16,18-19,21-22H,7-14H2,1-6H3,(H2,28,39)(H,32,37)(H,33,40)(H,34,42)(H,35,38)(H,36,41)(H4,29,30,31)/t16-,18-,19-,21-,22-/m0/s1

InChI Key

HFTWJOGNIDLGNZ-ITJSPEIASA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)C

Canonical SMILES

CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(C(C)C)NC(=O)CNC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Gly-Val-Nle-Arg-Ile-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, glycine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, valine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for norleucine, arginine, and isoleucine.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed

Industrial Production Methods

Industrial production of Ac-Gly-Val-Nle-Arg-Ile-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ac-Gly-Val-Nle-Arg-Ile-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ac-Gly-Val-Nle-Arg-Ile-NH2 has a wide range of applications in scientific research:

Mechanism of Action

Ac-Gly-Val-Nle-Arg-Ile-NH2 exerts its effects by inhibiting the activity of WHSC1. WHSC1 is a histone methyltransferase that adds methyl groups to histone proteins, leading to changes in gene expression. By binding to WHSC1, Ac-Gly-Val-Nle-Arg-Ile-NH2 prevents the enzyme from modifying histones, thereby altering gene expression patterns. This inhibition can affect various cellular pathways and processes, including cell proliferation and differentiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ac-Gly-Val-Nle-Arg-Ile-NH₂ with structurally related peptides from the provided evidence. Key parameters include sequence, molecular weight (MW), modifications, and solubility data.

Compound Name Sequence MW (g/mol) Modifications Solubility (1 mM) Source
Ac-Gly-Val-Nle-Arg-Ile-NH₂ Ac-Gly-Val-Nle-Arg-Ile-NH₂ ~597* Acetyl, Amide Not reported Target
NMA-Gly-Cys-Gly-Val-Leu-Leu-Lys(dnp)-Arg-Arg-NH2 NMA-G-C-G-V-L-L-K(dnp)-R-R-NH2 1,299.50 NMA, dnp, Amide Not reported
Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂ Ac-G-A-V-I-L-R-R-NH₂ ~824* Acetyl, Amide 1 mg in 1.2121 mL
AC-LYS-TYR-VAL-NLE-GLY-HIS-PHE-ARG-TRP-ASP-ARG-PHE-GLY-NH2 Ac-K-Y-V-Nle-G-H-F-R-W-D-R-F-G-NH2 1,721.96 Acetyl, Amide Not reported
Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 Ac-H-W-A-V-G-H-L-NH2 ~859* Acetyl, Amide 1 mg in 1.0592 mL

*Calculated based on residue masses and modifications.

Key Observations:

  • Sequence Length and Complexity: The target peptide (6 residues) is shorter than counterparts like the 13-residue peptide in , which may reduce synthetic complexity and cost. Unlike ’s compound, which includes a dinitrophenyl (dnp) tag for UV detection , the target lacks non-functional modifications.
  • Hydrophobicity and Charge :

    • The target’s single Arg residue contrasts with and ’s dual Arg motifs, which may enhance aqueous solubility .
    • Nle in the target and ’s peptide increases hydrophobicity compared to natural leucine or methionine .
  • Solubility and Formulation :

    • and provide solubility data for 1 mM stock solutions. For example, ’s compound requires 1.2121 mL solvent per mg, whereas ’s peptide needs 1.0592 mL, reflecting differences in MW and residue composition .
    • The target’s lower MW (~597 vs. 824–1,722) suggests it may require less solvent for equivalent molarity, but empirical validation is needed.
  • Functional Implications :

    • ’s peptide (Ac-Gly-Ala-Val-Ile-Leu-Arg-Arg-NH₂) is described as amphipathic, a trait shared with the target due to its hydrophobic (Val, Nle, Ile) and charged (Arg) residues .
    • ’s dnp modification enables spectroscopic tracking, a feature absent in the target but useful in kinetic assays .

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